Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Physicochemical profiling Lipophilicity Permeability prediction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (CAS 145602-88-6) is a heterocyclic building block featuring a pyrrolidine ring bearing a quaternary C3 center substituted with both a primary amine and a methyl ester, plus an N-benzyl group. With a molecular weight of 234.29 g/mol and calculated logP of 1.401, this compound occupies a lipophilicity and steric niche distinct from its close analogs—the ethyl ester, the free carboxylic acid, and the N-desbenzyl variant—making its substitution non-trivial in synthetic routes where both N-benzyl-mediated steric control and methyl ester reactivity are co-required.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 145602-88-6
Cat. No. B115468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1-benzylpyrrolidine-3-carboxylate
CAS145602-88-6
SynonymsMethyl 3-amino-1-benzylpyrrolidine-3-Carboxylate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H18N2O2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
InChIKeyYKDAFRKLQDUTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-1-Benzylpyrrolidine-3-Carboxylate (CAS 145602-88-6): A Bifunctional Pyrrolidine Scaffold for Medicinal Chemistry and Targeted Protein Degradation


Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (CAS 145602-88-6) is a heterocyclic building block featuring a pyrrolidine ring bearing a quaternary C3 center substituted with both a primary amine and a methyl ester, plus an N-benzyl group [1]. With a molecular weight of 234.29 g/mol and calculated logP of 1.401, this compound occupies a lipophilicity and steric niche distinct from its close analogs—the ethyl ester, the free carboxylic acid, and the N-desbenzyl variant—making its substitution non-trivial in synthetic routes where both N-benzyl-mediated steric control and methyl ester reactivity are co-required [2]. It is cataloged commercially under the protein degrader building block category, reflecting its growing utility in PROTAC and SNIPER conjugate synthesis .

Why Methyl 3-Amino-1-Benzylpyrrolidine-3-Carboxylate Cannot Be Casually Replaced by In-Class Analogs


The N-benzyl-3-amino-3-carboxylate pyrrolidine scaffold presents three interdependent structural features—the N-benzyl substituent, the free primary amine, and the methyl ester—that collectively determine conformational bias, hydrogen-bonding capacity, and subsequent derivatization outcomes [1]. Removing the N-benzyl group (e.g., methyl 3-aminopyrrolidine-3-carboxylate, CAS 789466-39-3) eliminates a critical pharmacophoric element used in BuChE inhibition and CNS-penetrant design, while the ethyl ester analog (CAS 475469-12-6) shifts logP from 1.401 to 1.791, altering both aqueous solubility and passive permeability [2]. The free carboxylic acid (CAS 145602-87-5) increases polar surface area from 55.56 to 66.56 Ų and requires activation before amide coupling, adding a synthetic step [3]. These divergent physicochemical and reactivity profiles mean that in-class substitution cannot be made without re-optimizing downstream reaction conditions or biological activity.

Quantitative Differentiation Guide: Methyl 3-Amino-1-Benzylpyrrolidine-3-Carboxylate vs. Closest Analogs


Lipophilicity Comparison: Methyl Ester Offers Balanced logP Between Ethyl Ester and Free Acid Forms

The methyl ester (target) exhibits an intermediate calculated logP of 1.401, positioned between the more lipophilic ethyl ester (logP 1.791) and the less lipophilic free acid (logP 0.97–1.313) [1][2]. This 0.39 log unit difference from the ethyl ester translates to approximately a 2.5-fold lower octanol-water partition coefficient, which is relevant for fine-tuning passive membrane permeability in cell-based assays without introducing the ionizable carboxylate that predominates at physiological pH for the free acid [3].

Physicochemical profiling Lipophilicity Permeability prediction

Polar Surface Area: Methyl Ester Maintains Lower PSA Than Free Acid, Favoring CNS Drug-Like Profile

The target compound has a topological polar surface area (TPSA) of 55.56 Ų, which is identical to the ethyl ester (55.56 Ų) but 11 Ų lower than the free carboxylic acid (66.56 Ų) [1][2]. TPSA values below 60–70 Ų are generally associated with improved blood-brain barrier penetration, and the >10 Ų reduction versus the free acid represents a measurable advantage for CNS-targeted library design [3].

CNS drug design Polar surface area Blood-brain barrier penetration

Commercial Purity Benchmarking: Target Compound Achieves Comparable or Superior Purity to In-Class Analogs

Across major vendors, methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is routinely supplied at 97% purity (typical specification), with some suppliers offering 98% lots . In comparison, the ethyl ester analog is typically offered at 95–97%, and the free acid at 95–98% (with 95% being the minimum specification for several suppliers) . While differences are modest, consistency of supply at ≥97% for the target compound reduces the need for repurification before use in multistep syntheses.

Quality control Purity specification Procurement decision

Enantiomeric Availability: Racemate and Single (R)-Enantiomer Offer Chiral SAR Flexibility Not Universally Available for Analogs

The target compound is commercially available in both racemic form (CAS 145602-88-6) and as the single (R)-enantiomer (methyl (R)-3-amino-1-benzylpyrrolidine-3-carboxylate, MW 234.30, purity 95%) . By contrast, the (S)-enantiomer of the methyl ester is not widely listed, and the ethyl ester and free acid analogs are predominantly sold as racemates, limiting options for enantioselective SAR exploration . The availability of both racemic and (R)-forms from commercial suppliers enables direct assessment of stereochemical impact on target engagement without requiring in-house chiral resolution.

Chiral synthesis Enantiomeric purity Stereochemical SAR

Application Classification: Explicit Inclusion in Protein Degrader Building Block Portfolios Signals Fit-for-Purpose Design

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is explicitly classified under 'Protein Degrader Building Blocks' by commercial suppliers, a designation not uniformly applied to its closest analogs . This categorization reflects the compound's bifunctional architecture—the N-benzylpyrrolidine core provides conformational rigidity for linker attachment, while the 3-amino group serves as a conjugation handle for E3 ligase ligand installation in PROTAC design . The ethyl ester and free acid analogs, while structurally related, are more commonly listed as general synthetic intermediates without this targeted application designation .

PROTAC synthesis Targeted protein degradation E3 ligase ligand conjugation

Storage and Stability: Light-Sensitive Compound with Defined Cold-Chain Requirements Differentiates from More Robust Analogs

The target compound requires storage at 2–8°C with protection from light, as specified by multiple vendors, reflecting the sensitivity of the primary amine and benzylic position to oxidative degradation [1]. In contrast, the free acid analog (CAS 145602-87-5) is reported as stable at room temperature in dry conditions, and the N-desbenzyl methyl ester (CAS 789466-39-3) does not carry universal cold-chain requirements across vendors . This differential stability profile means that procurement planning must account for refrigerated shipping and storage for the target compound.

Compound stability Storage conditions Procurement logistics

Recommended Application Scenarios for Methyl 3-Amino-1-Benzylpyrrolidine-3-Carboxylate Based on Evidence


PROTAC Linker Elaboration and E3 Ligase Ligand Conjugation

The compound's bifunctional architecture—a primary amine for amide coupling at C3 and a methyl ester for orthogonal ester chemistry—makes it directly applicable as a rigidified pyrrolidine linker module in PROTAC design. The N-benzyl group provides π-stacking potential and steric bulk that can modulate ternary complex formation in CRBN- or VHL-recruiting degraders. Supplier classification under protein degrader building blocks validates this use case . Researchers should select the methyl ester over the free acid to avoid an additional esterification step and over the ethyl ester to maintain the preferred logP range for cellular permeability.

CNS-Penetrant Library Synthesis Leveraging N-Benzylpyrrolidine Scaffolds

The 1-benzylpyrrolidine-3-amine core has established precedent as a BuChE inhibitor scaffold with anti-amyloid aggregation and metal-chelating properties in Alzheimer's disease research [1]. The target compound extends this pharmacophore with a C3 carboxylate ester that can be hydrolyzed to the acid or reduced to the alcohol for further diversification. Its TPSA of 55.56 Ų positions it favorably for CNS drug-like space compared to the free acid (66.56 Ų), supporting its use as a starting material for CNS-targeted compound libraries [2].

Enantioselective SAR Exploration with Commercially Available (R)-Enantiomer

For chiral SAR campaigns, the ready availability of both racemic methyl 3-amino-1-benzylpyrrolidine-3-carboxylate and its (R)-enantiomer from commercial sources enables rapid stereochemical comparison without in-house chiral resolution . This dual availability is unique among the analog set and is particularly valuable for projects targeting stereosensitive binding sites.

Quaternary Amino Acid Building Block for Conformationally Constrained Peptidomimetics

The quaternary C3 center bearing both amine and carboxylate ester renders this compound a conformationally constrained β-proline analog. Once the ester is hydrolyzed to the free acid, it can be incorporated into peptide chains as a rigidified residue. The N-benzyl group can be removed via hydrogenolysis to reveal the free pyrrolidine nitrogen for further functionalization, providing a versatile route to substituted β-prolines with defined stereochemistry [3].

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